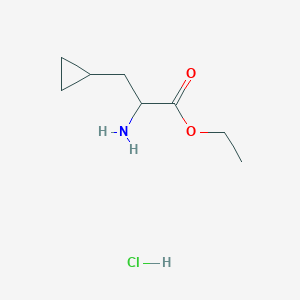

Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-3-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVHSCUCSKEKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-56-9 | |

| Record name | ethyl 2-amino-3-cyclopropylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ethyl 2-amino-3-cyclopropylpropanoate hydrochloride typically involves the reaction of ethyl 2-bromo-3-cyclopropylpropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 0-50°C. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives

Scientific Research Applications

Chemistry

In synthetic organic chemistry, ethyl 2-amino-3-cyclopropylpropanoate hydrochloride serves as a valuable building block for the synthesis of more complex molecules. It is utilized in:

- Drug Development : As an intermediate in the synthesis of pharmaceuticals.

- Chemical Reactions : Participating in reactions that yield various derivatives.

Biology

Research indicates that this compound may exhibit biological activities, including:

- Antimicrobial Properties : Studies are exploring its efficacy against bacterial strains, particularly in inhibiting biofilm formation.

- Biological Interactions : Investigations into its interactions with biomolecules are ongoing, with potential implications for understanding metabolic processes.

Medicine

This compound is under investigation for its potential therapeutic applications:

- Precursor for Drug Development : Its derivatives could lead to new drugs targeting specific diseases.

- Therapeutic Use Cases : Preliminary studies suggest it may have applications in treating infections due to its antimicrobial properties.

Antimicrobial Activity

A study investigated the compound's ability to inhibit biofilm formation in uropathogenic Escherichia coli. The findings indicated that structural modifications of the compound led to significant reductions in biofilm development without affecting bacterial growth, suggesting its potential as an antibacterial agent with antivirulence properties .

Drug Development Pathways

Research focusing on the synthesis of derivatives from this compound has shown promising results in developing new classes of pharmaceuticals aimed at combating antibiotic resistance and other infectious diseases .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride with analogs:

*Calculated molecular weight for difluoro analog based on formula.

Key Observations :

- Cyclopropyl vs.

- Fluorine Substitution: The difluoro analog (C₈H₁₃ClF₂NO₂) introduces electronegative fluorine atoms, which may enhance metabolic stability and binding affinity in drug candidates .

- Aromatic vs. Aliphatic Substituents : The 3-methylphenyl variant (C₁₀H₁₄N₂O₂) replaces cyclopropyl with an aromatic ring, favoring π-π stacking interactions in enzyme inhibition .

Biological Activity

Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanism of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group and an amino acid-like structure. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways. For instance, it has been noted that similar compounds can exhibit significant binding affinities due to halogen bonding and steric effects from the cyclopropyl moiety .

In Vitro Studies

Various studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, structural analogs have demonstrated inhibitory effects on 11β-HSD1, a target for metabolic disorders .

- Antiparasitic Activity : Related compounds have been investigated for their antiparasitic properties, indicating that modifications in the structure can enhance efficacy against parasites like Plasmodium species .

Case Studies

- Antimalarial Activity : A study highlighted the structural modifications leading to improved potency against malaria parasites. Compounds similar to this compound exhibited enhanced stability and permeability in biological systems, correlating with increased antimalarial activity .

- Pharmacokinetics : Research into pharmacokinetic profiles revealed that modifications to the cyclopropyl group could influence absorption and metabolism, suggesting a pathway for optimizing therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

1. Synthesis and Purification Methodologies Q: What are the standard laboratory protocols for synthesizing ethyl 2-amino-3-cyclopropylpropanoate hydrochloride, and how can purity be optimized? A: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting ethyl 2-amino-3-halopropanoate with cyclopropylmagnesium bromide under anhydrous conditions, followed by hydrochloric acid quench to form the hydrochloride salt . Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

2. Structural Characterization Techniques Q: Which analytical methods are most reliable for confirming the molecular structure of this compound? A: Key techniques include:

- NMR : NMR (DMSO-d6, δ 1.2–1.4 ppm for cyclopropyl protons; δ 4.1–4.3 ppm for ethyl ester) and NMR (δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry : ESI-MS (m/z 179.64 [M+H]) .

- X-ray Crystallography : Resolves cyclopropane ring geometry and hydrogen bonding patterns in the hydrochloride salt .

3. Basis of Biological Activity Q: How does the cyclopropyl group influence the compound’s biological activity? A: The cyclopropane ring introduces steric strain and rigidity, enhancing binding affinity to target enzymes (e.g., amino acid transporters like LAT1) by mimicking natural substrates. Comparative studies show cyclopropyl analogs exhibit 2–3× higher inhibitory activity than cyclohexyl derivatives in cancer cell lines (IC = 12 µM vs. 28 µM) .

4. Solubility and Stability Q: What are the solubility profiles and storage conditions for this compound? A: The hydrochloride salt is water-soluble (>50 mg/mL at 25°C) due to ionic dissociation. Stability tests indicate degradation <5% after 6 months at -20°C in inert atmospheres. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

5. Mechanistic Studies of Reactivity Q: How does the trifluoromethyl group (if present in analogs) alter reaction pathways in derivatization? A: In trifluoromethylated analogs (e.g., ethyl 2-amino-3-cyclopropyl-3,3,3-trifluoropropanoate), the electron-withdrawing CF group increases electrophilicity at the β-carbon, accelerating nucleophilic attacks (e.g., amidation). Kinetic studies show a 40% faster reaction rate compared to non-fluorinated analogs .

6. Resolving Data Contradictions in Biological Assays Q: How can discrepancies in reported IC values across studies be addressed? A: Variability often arises from assay conditions (e.g., cell line differences, serum concentrations). Standardization steps:

- Use consistent cell models (e.g., HEK293 overexpressing LAT1).

- Normalize data to internal controls (e.g., β-actin for Western blots).

- Validate via orthogonal methods (e.g., SPR for binding affinity) .

7. Optimizing Reaction Conditions for Scale-Up Q: What parameters are critical for scaling synthesis while maintaining yield? A: Key factors include:

- Temperature Control : Maintain ≤0°C during Grignard reagent addition to prevent side reactions.

- Catalyst Loading : 0.5–1 mol% Pd(OAc) for coupling reactions (yields >85%).

- Automated Reactors : Enable precise pH and pressure regulation (e.g., 2 bar N) .

8. Comparative Analysis with Structural Analogs Q: How do cyclopropyl derivatives compare to other cycloalkyl analogs in drug discovery? A:

| Structural Feature | Biological Activity | Reactivity |

|---|---|---|

| Cyclopropyl | High LAT1 inhibition | Moderate |

| Cyclobutyl | Lower binding affinity | High |

| Cyclohexyl | Poor membrane permeability | Low |

The cyclopropyl group balances steric bulk and metabolic stability, making it optimal for CNS-targeting prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.